Acetyl-L-valine methyl amide
Overview
Description
Acetyl-L-valine methyl amide is a biochemical compound used for proteomics research . It has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . It is also known as (S)-2-acetamido-N,3-dimethylbutanamide .
Physical And Chemical Properties Analysis
Acetyl-L-valine methyl amide has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . The heat capacity and phase behavior of similar compounds, N-acetyl amides of aliphatic amino acids, were determined in a wide temperature range using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Tian–Calvet, and relaxation calorimetry .
Scientific Research Applications
Enthalpic Interactions in Aqueous Urea Solutions :
- Acetyl-L-valine methyl amide, among other N-acetyl amino acid amides, has been studied for its enthalpic interactions in aqueous urea solutions. These studies are crucial for understanding the interaction between peptides and urea, which influences protein denaturation (Sijpkes, Somsen, & Lilley, 1990).
Enthalpic Interaction Coefficients in N,N-Dimethylformamide :
- Research on the enthalpic interaction coefficients of N-acetyl-N'-methyl amino acid amides, including Acetyl-L-valine methyl amide, in N,N-dimethylformamide (DMF) provides insights into the behavior of peptides in different solvents. This research is significant for understanding peptide-solvent interactions and peptide behavior in non-aqueous environments (Sijpkes & Somsen, 1989).
Studies in N-Methylformamide :
- Investigations into the enthalpies of dilution of N-acetyl amides, including Acetyl-L-valine methyl amide in N-methylformamide (NMF), are important for comprehending the suitability of different amidic solvents as model environments for the inner parts of globular proteins (Sijpkes, Somsen, & Blankenborg, 1990).
Vibrational Spectroscopy for Protein and DNA Structure Study :
- Acetyl-L-valine methyl amide has been utilized in vibrational spectroscopy studies, including Raman scattering and surface-enhanced Raman spectroscopy. These studies aid in understanding protein and DNA structure, hydration, and binding of biomolecules, demonstrating the compound's relevance in biophysical assays (Jalkanen et al., 2006).
Chiral Interactions in N,N-Dimethylformamide :
- The compound's involvement in chiral interactions in N,N-dimethylformamide highlights its significance in understanding the chiral behavior of peptides and the role of stereochemistry in peptide interactions (Sijpkes & Somsen, 1990).
Interactions with Urea Molecules in Water :
- Studies on the interaction between Acetyl-L-valine methyl amide and urea molecules in water are fundamental for understanding the solute-solute interactions in aqueous environments and their implications for protein and peptide chemistry (Belica et al., 2010).
Future Directions
Future research could focus on the transamidation of unactivated amides, including Acetyl-L-valine methyl amide . Additionally, the use of deep eutectic solvents for N-Boc deprotection presents an efficient and sustainable method for N-Boc deprotection, which could be applied to Acetyl-L-valine methyl amide .
properties
IUPAC Name |
(2S)-2-acetamido-N,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERMWOUCIZTOBO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427190 | |
Record name | Acetyl-L-valine methyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-L-valine methyl amide | |
CAS RN |
19701-84-9 | |
Record name | (2S)-2-(Acetylamino)-N,3-dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19701-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl-L-valine methyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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